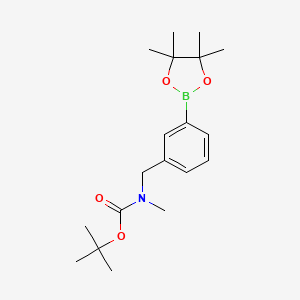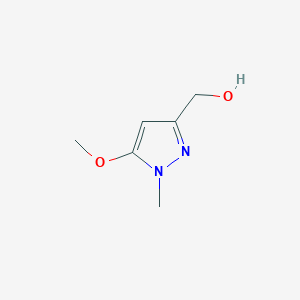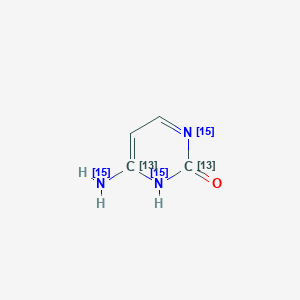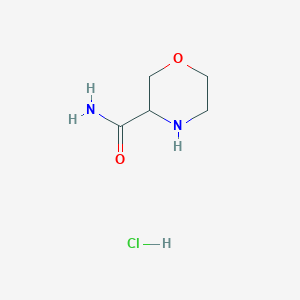
Morpholine-3-carboxylic acid amide hydrochloride
Vue d'ensemble
Description
Morpholine-3-carboxylic acid amide hydrochloride is a chemical compound with the CAS Number: 1101822-34-7 . It has a molecular weight of 166.61 .
Molecular Structure Analysis
The InChI code for Morpholine-3-carboxylic acid amide hydrochloride is1S/C5H10N2O2.ClH/c6-5(8)4-3-9-2-1-7-4;/h4,7H,1-3H2,(H2,6,8);1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of Morpholine-3-carboxylic acid amide hydrochloride include a molecular weight of 166.61 .Applications De Recherche Scientifique
Synthesis and Peptidomimetic Chemistry
Morpholine-3-carboxylic acid amide derivatives are synthesized for their applications in peptidomimetic chemistry. A study by Sladojevich et al. (2007) outlines a convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating its compatibility with solid-phase peptide synthesis. This synthesis facilitates the incorporation of morpholine-based amino acids into peptide chains, allowing for the exploration of novel peptidomimetics with potentially unique biological activities (Sladojevich, Trabocchi, & Guarna, 2007).
Antihypoxic Activity
Research into the antihypoxic properties of morpholine-3-carboxylic acid amide hydrochloride has been conducted, with Ukrainets et al. (2014) exploring its potential as an antioxidant. The study synthesized and tested various N-R-amides for their solubility and antihypoxic effects, identifying several compounds that exhibited significant antihypoxic activities. These findings suggest that morpholine-3-carboxylic acid amide hydrochlorides may have potential therapeutic applications in conditions where hypoxia is a concern (Ukrainets, Mospanova, & Davidenko, 2014).
Synthesis of Amides
The synthesis of morpholine amides from acid chlorides using diisobutyl(amino)aluminum has been reported by Park et al. (2013), offering a mild and efficient method for the production of these compounds. This technique highlights the versatility of morpholine amides as intermediates in organic synthesis, potentially useful in the development of pharmaceuticals and agrochemicals (Park, Shin, & An, 2013).
Ugi Reaction in Synthesis
Zhu et al. (2010) demonstrated the use of the Ugi reaction for synthesizing morpholin-2-one-3-carboxamide derivatives with good diastereoselectivity. This method underscores the utility of morpholine-3-carboxylic acid amide derivatives in constructing complex molecular architectures, further emphasizing their role in medicinal chemistry and drug discovery efforts (Zhu, Chen, Liang, Li, Pan, & Chen, 2010).
Iridium-Catalyzed Asymmetric Allylic Alkylation
Sempere et al. (2019) explored the use of morpholine ketene aminal as an amide enolate surrogate in iridium-catalyzed asymmetric allylic alkylation reactions. This innovative approach facilitates the synthesis of γ,δ-unsaturated β-substituted morpholine amides, which can be further elaborated into various functionalized compounds. The research highlights the potential of morpholine-3-carboxylic acid amide derivatives in asymmetric synthesis and organic transformation (Sempere, Alfke, Rössler, & Carreira, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
morpholine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-9-2-1-7-4;/h4,7H,1-3H2,(H2,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLHIHZQLXTZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine-3-carboxylic acid amide hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

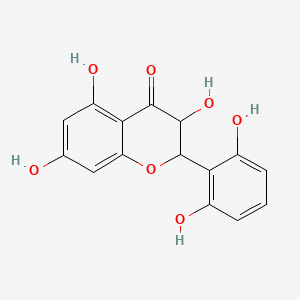
![N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1456425.png)
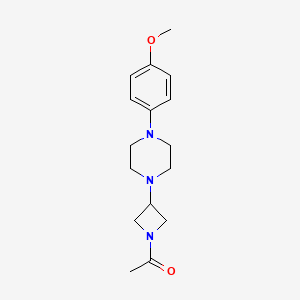
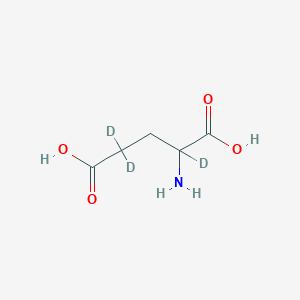
![(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B1456431.png)
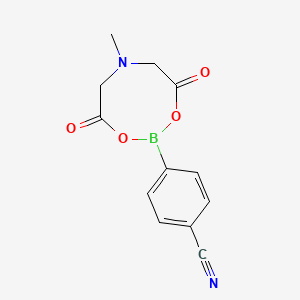
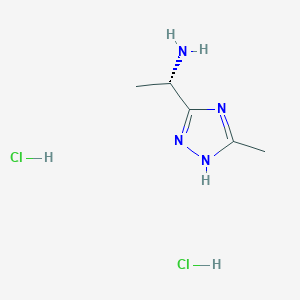
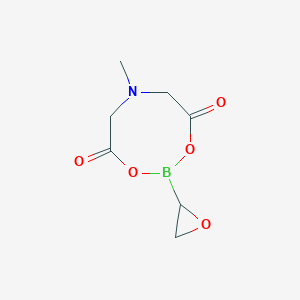
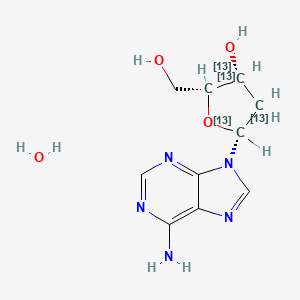
![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)
